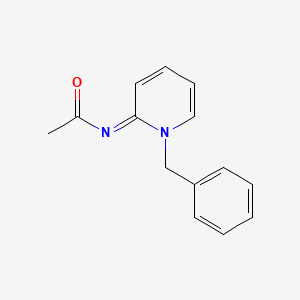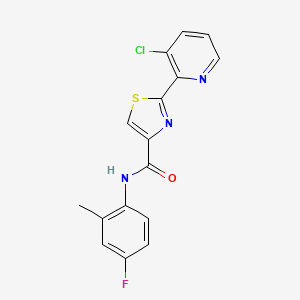![molecular formula C15H22N2O B7663927 2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)
2-[(2-Benzylcyclohexyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Benzylcyclohexyl)amino]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as benzylcyclohexylacetamido, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(2-Benzylcyclohexyl)amino]acetamide is not fully understood, but it is believed to act on the central nervous system. This compound has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood, pain, and inflammation. It is also believed to act on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. It has also been found to reduce fever by acting on the hypothalamus, which is the part of the brain that controls body temperature. In addition, this compound has been shown to have anxiolytic and antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2-Benzylcyclohexyl)amino]acetamide has several advantages for lab experiments. This compound is easy to synthesize and purify, and it has been found to have high purity and stability. It is also relatively inexpensive compared to other compounds with similar properties. However, there are some limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its long-term effects are not fully understood. It is also important to note that this compound should only be used in lab experiments and not for human consumption.
Orientations Futures
There are several future directions for the study of 2-[(2-Benzylcyclohexyl)amino]acetamide. One potential direction is to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an analgesic agent for the treatment of neuropathic pain. Additionally, further studies can be conducted to understand its mechanism of action and its long-term effects on the central nervous system. Overall, the study of this compound has the potential to contribute to the development of new treatments for various diseases and conditions.
In conclusion, this compound is a synthetic compound with potential applications in various fields of science. Its synthesis method is efficient and yields high purity of the compound. This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects, and it has potential applications in the treatment of various diseases and conditions. While there are some limitations to using this compound in lab experiments, its study has several future directions that can contribute to the development of new treatments.
Méthodes De Synthèse
The synthesis method of 2-[(2-Benzylcyclohexyl)amino]acetamide involves the condensation of 2-benzylcyclohexanone with glycine in the presence of hydrochloric acid. The resulting compound is then purified and recrystallized to obtain pure this compound. This method has been found to be efficient and yields high purity of the compound.
Applications De Recherche Scientifique
2-[(2-Benzylcyclohexyl)amino]acetamide has been extensively studied for its potential applications in various fields of science. This compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential as an antidepressant and anxiolytic agent. In addition, this compound has been found to have potential applications in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(2-benzylcyclohexyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-15(18)11-17-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADYSSCVUIQVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CC=C2)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7663844.png)
![N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide](/img/structure/B7663855.png)
![N-[2-chloro-4-[(4-chloro-2-methylpyrazol-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7663858.png)





![2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B7663878.png)

![2-[3-[(2,3-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663891.png)

![N-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl]propanamide](/img/structure/B7663936.png)
![2-[3-[(2,2-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663939.png)
